2-Ethoxy-5-iodobenzylamine
Description
Contextualization within Substituted Benzylamines
Substituted benzylamines are a class of organic compounds that feature a benzyl (B1604629) group attached to an amine. They are foundational in the synthesis of a wide array of biologically active molecules and functional materials. chemistryviews.org The versatility of benzylamines stems from the reactivity of the amine group and the potential for substitution on the aromatic ring. These substitutions can profoundly influence the compound's physical, chemical, and biological properties.
2-Ethoxy-5-iodobenzylamine is a prime example of a polysubstituted benzylamine (B48309), where the benzene (B151609) ring is functionalized with both an ethoxy (-OCH2CH3) group and an iodine atom. This specific substitution pattern distinguishes it from simpler benzylamines and provides a platform for intricate synthetic strategies. The presence of the primary amine group also allows for a variety of chemical modifications, making it a versatile precursor. wikipedia.org
Strategic Importance as a Chemical Intermediate
The strategic value of this compound as a chemical intermediate is derived from its distinct functional groups, which can be selectively targeted in multi-step syntheses. The primary amine can undergo a range of reactions, including alkylation, acylation, and diazotization, to introduce new functionalities. wikipedia.org The iodine atom, a heavy halogen, is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The ethoxy group, while relatively inert, can influence the electronic properties of the benzene ring and can be cleaved under specific conditions to yield a phenol (B47542), providing another point for modification. This trifecta of reactive sites makes this compound a highly valuable intermediate for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C9H12INO |
| Molecular Weight | 277.10 g/mol |
| IUPAC Name | (2-ethoxy-5-iodophenyl)methanamine |
| CAS Number | 186690-39-9 |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Detailed research into the specific applications of this compound is ongoing, with its potential as a precursor to novel pharmaceuticals and functional materials being a key area of investigation. The strategic placement of its functional groups allows for the synthesis of a diverse library of compounds for screening and development.
Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-5-iodophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBFWCHOUHKEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 5 Iodobenzylamine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-ethoxy-5-iodobenzylamine reveals several logical disconnections. The primary disconnection breaks the carbon-nitrogen bond of the benzylamine (B48309), leading back to a 2-ethoxy-5-iodobenzyl derivative (such as a halide or aldehyde) and a source of ammonia (B1221849) or a protected amine equivalent. youtube.com This approach simplifies the target molecule into two manageable fragments.
Further disconnection of the 2-ethoxy-5-iodobenzyl intermediate involves cleaving the carbon-iodine and carbon-oxygen bonds. The order of these disconnections is crucial for a successful synthesis. Introducing the iodine atom can be achieved through electrophilic aromatic substitution on an appropriate 2-ethoxybenzyl precursor. Alternatively, the ethoxy group can be introduced via nucleophilic substitution on an iodinated phenolic system. clockss.org The aminomethyl group is typically derived from a precursor functional group, such as a nitrile, aldehyde, or amide, which is a common strategy in the synthesis of benzylamines. youtube.com
Strategies for Constructing the 2-Ethoxy-5-iodobenzyl Moiety
The construction of the core 2-ethoxy-5-iodobenzyl structure is the cornerstone of the synthesis. This can be approached by first establishing the benzylamine framework and then performing the iodination, or by constructing the fully substituted benzene (B151609) ring before elaborating the benzylamine functionality.
Regioselective Iodination Approaches for Benzylamine Precursors
The regioselective introduction of an iodine atom onto a benzylamine precursor is a critical step. The directing effects of the existing substituents on the aromatic ring will govern the position of iodination. In a 2-ethoxybenzylamine (B1581976) precursor, both the ethoxy and the aminomethyl groups are ortho-, para-directing. The ethoxy group is an activating group, while the aminomethyl group's directing effect can be influenced by the reaction conditions (e.g., protonation of the amine). Careful selection of the iodinating agent and reaction conditions is paramount to achieve the desired 5-iodo isomer.
Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. researchgate.net However, molecular iodine (I₂) itself is often not electrophilic enough to react with any but the most activated aromatic rings. d-nb.infouni-giessen.de Therefore, various activating agents or more potent iodine sources are employed.
N -Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used for electron-rich aromatic compounds. d-nb.infoorganic-chemistry.org In some cases, an acid catalyst like trifluoroacetic acid can be used to enhance the electrophilicity of the iodine. organic-chemistry.org The regioselectivity of the reaction with a 2-ethoxybenzylamine precursor would need to be carefully controlled to favor iodination at the 5-position.
Iodine/Iodic Acid (I₂/HIO₃): This system generates a more powerful electrophilic iodine species in situ. Iodic acid acts as an oxidant, converting iodine to a more reactive iodinating agent. nih.gov This method can be effective for less activated aromatic rings.
| Reagent System | Conditions | Comments |
| N-Iodosuccinimide (NIS) | Often with an acid catalyst (e.g., trifluoroacetic acid) | Mild conditions, suitable for activated rings. d-nb.infoorganic-chemistry.org |
| Iodine/Iodic Acid (I₂/HIO₃) | Acidic medium | Generates a potent electrophilic iodine species. nih.gov |
| Iodine/Hydrogen Peroxide (I₂/H₂O₂) | Acidic conditions | An oxidative system that generates an electrophilic iodine. orgoreview.com |
| Potassium Iodide/Sodium Nitrite/Sulfuric Acid (KI/NaNO₂/H₂SO₄) | Aqueous ethanol | Can lead to iodination on the aromatic ring. mdpi.com |
Table 1: Common Reagents for Electrophilic Aromatic Iodination
Transition metal catalysis offers alternative pathways for iodination, sometimes with improved regioselectivity and milder reaction conditions.
Gold(I) and Silver(I) Catalysis: These metals can act as Lewis acids to activate iodinating reagents like N-iodosuccinimide, enhancing their reactivity. nih.gov Silver(I) salts, for instance, can activate NIS for the iodination of arenes. nih.gov
Copper-Catalyzed Iodination: Copper salts, such as copper(II) oxide or copper(I) iodide, can mediate iodination reactions. orgoreview.comnih.gov These methods are often used in cross-coupling reactions where an aryl halide is coupled with an iodine source, or in direct C-H iodination.
| Catalyst | Iodinating Agent | Comments |
| Gold(I) or Silver(I) salts | N-Iodosuccinimide (NIS) | Lewis acid catalysis activates the iodinating agent. nih.gov |
| Copper(II) oxide | Iodine (I₂) | Can be used for the iodination of certain aromatic systems. orgoreview.com |
Table 2: Examples of Metal-Catalyzed Iodination
Oxidative iodination methods utilize a benign iodine source, typically an iodide salt like potassium iodide (KI), in the presence of an oxidant to generate the electrophilic iodine species in situ. mdpi.com This approach is often considered more environmentally friendly.
KI/H₂O₂ Systems: The combination of potassium iodide and hydrogen peroxide in an acidic medium is a well-established method for the oxidative iodination of activated arenes. organic-chemistry.orgnih.gov The reaction proceeds through the in situ generation of a reactive iodine species. mdpi.com
Introduction of the Ethoxy Substituent onto Iodinated Aromatic Systems
An alternative synthetic route involves introducing the ethoxy group onto a pre-functionalized iodinated aromatic ring. A common method for this transformation is the Williamson ether synthesis. This would typically involve the reaction of an iodinated phenol (B47542) (e.g., 4-iodo-2-nitrophenol (B1595747) or a derivative) with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The nitro group can then be reduced and converted to the benzylamine functionality in subsequent steps.
Another approach could involve the use of chromium tricarbonyl complexes to facilitate the nucleophilic substitution of a halogen (like chlorine) with a methoxide (B1231860) or ethoxide anion on an aromatic ring, although this method is more specialized. clockss.org
O-Alkylation Reactions on Phenolic Precursors
O-alkylation, specifically the Williamson ether synthesis, is a fundamental and widely used method for forming the ethoxy group on the aromatic ring. This reaction involves the deprotonation of a hydroxyl group on a suitable precursor, such as a 2-hydroxy-5-iodobenzaldehyde (B156012) or a related phenol, to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, like ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether.
A typical reaction scheme involves dissolving the phenolic precursor in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), and adding a base to facilitate the formation of the phenoxide. thieme-connect.de Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield.
Table 1: Reagents for O-Alkylation of Phenolic Precursors
| Precursor Example | Ethylating Agent | Base | Solvent | Product Example |
|---|---|---|---|---|
| 2-Hydroxy-5-iodobenzaldehyde | Ethyl iodide (C₂H₅I) | Potassium carbonate (K₂CO₃) | Acetone | 2-Ethoxy-5-iodobenzaldehyde |
Etherification Strategies
Beyond the classical Williamson synthesis, other etherification strategies can be employed. For instance, methods involving copper-catalyzed O-alkylation have been developed, which can be advantageous for certain substrates. google.com Another approach is the Mitsunobu reaction, which allows for the etherification of phenols with alcohols under mild, neutral conditions, using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). While effective, this method is often used for more complex or sensitive substrates. Zirconium and hafnium complexes have also been shown to catalyze the reductive etherification of hydroxybenzaldehydes, converting them into their corresponding ethers, which presents a "green" chemistry approach. osti.gov
Formation of the Benzylamine Functional Group
The introduction of the aminomethyl group (-CH₂NH₂) onto the 2-ethoxy-5-iodophenyl scaffold is the final key transformation. Several reliable methods exist for this conversion.
Reductive Amination of Aldehyde Derivatives
Reductive amination is one of the most common and direct methods for synthesizing benzylamines from their corresponding benzaldehyde (B42025) derivatives. google.com This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde (2-ethoxy-5-iodobenzaldehyde) with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium chloride. The intermediate imine is then reduced in situ to the desired primary amine.
Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this purpose due to its mildness and selectivity. researchgate.net The reaction is often carried out in a protic solvent like methanol. researchgate.net This method is highly efficient and avoids the handling of potentially unstable benzyl (B1604629) halides.
Table 2: Typical Conditions for Reductive Amination
| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Product |
|---|
Reduction of Benzonitrile (B105546) Analogues
An alternative pathway to the benzylamine is through the reduction of a benzonitrile analogue, specifically 2-ethoxy-5-iodobenzonitrile. google.com The nitrile group (-C≡N) can be effectively reduced to a primary amine group (-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation.
Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective, albeit sometimes slower, method.
Nucleophilic Substitution Reactions with Benzyl Halides
This method involves a two-step process starting from a benzyl alcohol, which is first converted to a more reactive benzyl halide (e.g., 2-ethoxy-5-iodobenzyl bromide). google.com This is typically achieved using reagents like phosphorus tribromide (PBr₃). The resulting benzyl halide is then subjected to a nucleophilic substitution reaction with an amine source.
To form the primary amine, direct reaction with ammonia can be used, but this often leads to over-alkylation, producing secondary and tertiary amines as byproducts. thieme-connect.de To achieve selectivity for the primary amine, methods like the Gabriel synthesis are preferred. This involves reacting the benzyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired primary amine. Another approach is to use sodium azide (B81097) to form a benzyl azide, which is then reduced to the amine.
Convergent and Linear Synthetic Routes to this compound
Example of a Linear Route:
Start with a commercially available precursor like 3-ethoxy-4-hydroxybenzaldehyde.
Perform an iodination reaction, for instance using N-iodosuccinimide, to introduce the iodine atom at the 5-position, yielding 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. rsc.org
The final step would be the reductive amination of the aldehyde group to form the target benzylamine. (Note: This example would lead to an isomer. A correct linear synthesis would need to carefully select the starting material and order of reactions to achieve the 2-ethoxy-5-iodo substitution pattern).
Example of a Convergent Route:
Fragment A Synthesis: Prepare 2-ethoxy-5-iodobenzaldehyde. This could be a multi-step synthesis itself, for example, starting from 4-iodophenol.
Fragment B: The amine source (e.g., ammonia).
Final Coupling Step: The independently synthesized aldehyde (Fragment A) is combined with the amine source (Fragment B) in a final reductive amination step to yield this compound.
Stepwise Elaboration from Simpler Aromatic Compounds
The stepwise approach involves the sequential introduction and modification of functional groups on a readily available aromatic starting material. This classic strategy relies on the principles of electrophilic aromatic substitution and functional group interconversion, where the directing effects of existing substituents are paramount in achieving the desired substitution pattern.
A plausible and common route for the synthesis of this compound begins with a simple, commercially available substituted benzene. The synthesis often involves the introduction of the required substituents in a specific order to ensure correct regiochemistry. For instance, a synthetic sequence could start with the nitration of an ethoxy-substituted benzene ring, followed by halogenation, and finally, reduction of the nitro group to the corresponding amine, which is a common precursor to the benzylamine.
A typical multi-step synthesis might proceed as follows:
Nitration: An ethoxy-containing aromatic ring can be nitrated. The ethoxy group is an ortho-, para-director.
Halogenation: The subsequent introduction of iodine can be achieved through electrophilic iodination.
Reduction: The nitro group is then reduced to an amino group.
Conversion to Benzylamine: The resulting aniline (B41778) derivative can be converted to the benzylamine. However, a more common and efficient route involves starting with a substituted toluene, which can be brominated and then converted to the amine. An alternative is the reduction of a corresponding benzonitrile.
The following table outlines a potential stepwise synthetic pathway, highlighting the key transformations and reagents.
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 4-Iodophenol | Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) | 1-Ethoxy-4-iodobenzene | Williamson ether synthesis |
| 2 | 1-Ethoxy-4-iodobenzene | HNO₃, H₂SO₄ | 1-Ethoxy-4-iodo-2-nitrobenzene | Electrophilic Aromatic Nitration |
| 3 | 1-Ethoxy-4-iodo-2-nitrobenzene | Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) | 2-Ethoxy-5-iodoaniline | Nitro group reduction |
| 4 | 2-Ethoxy-5-iodoaniline | NaNO₂, HCl; then CuCN | 2-Ethoxy-5-iodobenzonitrile | Sandmeyer reaction |
| 5 | 2-Ethoxy-5-iodobenzonitrile | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | This compound | Nitrile reduction |
This stepwise methodology, while often requiring multiple steps and purification of intermediates, allows for precise control over the substitution pattern by leveraging well-established chemical reactions. youtube.com The choice of reagents and reaction conditions at each stage is crucial to maximize yield and minimize the formation of unwanted isomers.
Modular Assembly Approaches for Substituted Benzylamines
Recent advances in cross-coupling reactions have greatly expanded the toolbox for modular synthesis. mdpi.com For example, a three-component reaction could potentially bring together an aromatic halide, an amine, and a source of the methylene (B1212753) group. organic-chemistry.org
One conceptual modular approach could involve a palladium-catalyzed cross-coupling reaction. For instance, an appropriately substituted aryl halide could be coupled with a suitable amine-containing partner. Another strategy involves the reaction of pre-formed organometallic reagents with electrophiles.
The table below illustrates a hypothetical modular assembly for this compound.
| Module A (Aryl Halide) | Module B (Amine Source) | Coupling Reaction | Catalyst/Reagents | Product |
| 2-Bromo-1-ethoxy-4-iodobenzene | Phthalimide potassium salt | Buchwald-Hartwig amination | Pd catalyst, ligand | N-(2-Ethoxy-5-iodobenzyl)phthalimide |
| N-(2-Ethoxy-5-iodobenzyl)phthalimide | Hydrazine | Gabriel synthesis (deprotection) | This compound | |
| 2-Ethoxy-5-iodobenzaldehyde | Ammonia/Reducing agent | Reductive amination | NaBH₃CN or H₂/Catalyst | This compound |
These modular strategies often provide greater flexibility and can be more amenable to the rapid generation of libraries of related compounds for screening purposes. researchgate.netd-nb.info The choice between a stepwise and a modular approach will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity.
Chemical Reactivity and Transformations of 2 Ethoxy 5 Iodobenzylamine
Transformations Involving the Primary Amine Functionality
The primary amine group (—CH₂NH₂) of 2-Ethoxy-5-iodobenzylamine is a versatile nucleophilic center, readily participating in a variety of classical and modern amine chemistries.
Acylation and Sulfonylation: The primary amine of this compound is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental transformations for protecting the amine group or for introducing new functionalities.
For instance, acylation with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, would yield N-(2-ethoxy-5-iodobenzyl)acetamide. Similarly, sulfonylation with an arylsulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), would produce the corresponding N-(2-ethoxy-5-iodobenzyl)-4-methylbenzenesulfonamide. organic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org
Carbamic Acid Salt Formation: Primary amines can react with carbon dioxide (CO₂) in a reversible manner to form carbamic acids. These acidic species are typically unstable but can be deprotonated by a second equivalent of the amine to form stable carbamic acid salts. This reaction is generally performed in aqueous or alcoholic solutions.
N-Alkylation and N-Arylation: The nucleophilic primary amine can undergo alkylation with alkyl halides or arylation with activated aryl halides. N-alkylation introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the alkylating agent.
N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org These methods have become powerful tools for the synthesis of diarylamines and other N-aryl compounds. beilstein-journals.org
The structure of this compound, possessing both a benzylamine (B48309) moiety and an ortho-halogen, makes it a key precursor for the synthesis of various nitrogen-containing heterocycles.
Isoquinoline (B145761) Synthesis: Substituted benzylamines are classical starting materials for the construction of the isoquinoline core. The Pomeranz–Fritsch reaction and its modifications, such as the Pomeranz–Fritsch–Bobbitt reaction, utilize a benzylamine and a carbonyl compound to form the isoquinoline skeleton through acid-catalyzed cyclization. wikipedia.orgwikipedia.org In a related fashion, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a reaction that underscores the utility of benzylamine derivatives in building complex alkaloids. wikipedia.orgyoutube.comnih.govnih.gov
Indole (B1671886) Synthesis: While this compound itself is not a direct precursor for the most common indole syntheses, its structural motif is related to substrates used in powerful indole-forming reactions. For example, the Larock indole synthesis is a palladium-catalyzed reaction between a 2-iodoaniline (B362364) and an alkyne to produce a 2,3-disubstituted indole. synarchive.comub.eduresearchgate.netwikipedia.orgnih.gov The iodoaniline core is a key feature shared with this compound, suggesting its potential as a synthon for related heterocyclic systems.
The primary amine of this compound can be oxidized to form various nitrogen-containing functional groups, such as imines or oximes, though these reactions are less common without further derivatization. More intriguing is the potential for nitrogen-centered radical formation.
The Hofmann–Löffler–Freytag reaction, for instance, involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, which then undergoes an intramolecular hydrogen atom transfer, typically at the δ-position, to form a new carbon-centered radical that subsequently cyclizes to form a pyrrolidine (B122466) or piperidine. wikipedia.orgnumberanalytics.comyoutube.com This reaction highlights a pathway for the formation of new heterocyclic rings through radical-mediated C-H functionalization. wikipedia.orgnumberanalytics.com
Reactions at the Iodinated Aromatic Ring
The iodine atom on the aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly metal-catalyzed cross-coupling reactions.
The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metal complexes, most notably palladium(0), initiating a catalytic cycle for cross-coupling.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgyonedalabs.comnih.gov This allows for the formation of a new carbon-carbon bond, replacing the iodine atom with an aryl, vinyl, or alkyl group. The reaction is known for its mild conditions and high functional group tolerance. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. scienceinfo.comorganic-chemistry.orgthieme-connect.deresearchgate.netnih.gov This reaction is a powerful method for the arylation of olefins.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org The Sonogashira coupling is a highly reliable method for the synthesis of aryl-substituted alkynes.
Buchwald-Hartwig Amination: In this palladium-catalyzed cross-coupling reaction, the aryl iodide is coupled with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov This reaction provides a direct route to N-aryl or N-heteroaryl derivatives from this compound.
Data Tables
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Biaryl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Aryl Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Ligand (e.g., BINAP) | NaOtBu, Cs₂CO₃ | Aryl Amine |
Note: The conditions listed are general and may vary depending on the specific substrates and desired products.
Table 2: Heterocycle Synthesis from Benzylamine and Iodoaniline Analogues
| Synthesis Name | Key Precursor(s) | Reagents/Conditions (Typical) | Heterocyclic Product |
| Pomeranz–Fritsch | Benzylamine, Carbonyl compound | Acid (e.g., H₂SO₄) | Isoquinoline |
| Pictet-Spengler | β-Arylethylamine, Carbonyl compound | Acid (e.g., TFA) | Tetrahydroisoquinoline |
| Larock Indole Synthesis | 2-Iodoaniline, Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | Indole |
| Hofmann-Löffler-Freytag | N-Haloamine | Acid, hv or heat | Pyrrolidine/Piperidine |
Note: These are representative examples using analogous starting materials. Specific conditions for this compound may require optimization.
Halogen-Metal Exchange Processes
Halogen-metal exchange is a powerful synthetic tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, the carbon-iodine bond is the most likely site for such an exchange due to the high polarizability and relative weakness of the C-I bond compared to C-Br or C-Cl bonds. wikipedia.org
The reaction typically involves the treatment of the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate the corresponding aryllithium species. The presence of the ethoxy group, a potential coordinating group, can influence the rate and regioselectivity of the exchange. wikipedia.org The general transformation is depicted below:
General Reaction Scheme for Halogen-Metal Exchange: this compound + R-Li → 2-Ethoxy-5-lithiobenzylamine + R-I
Following the exchange, the newly formed organolithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups at the 5-position of the aromatic ring.
Table 1: Illustrative Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Electrophile | Reagents and Conditions | Product |
| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 2-Ethoxy-5-formylbenzylamine |
| Carbon dioxide (CO₂) | 1. t-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 4-Aminomethyl-3-ethoxybenzoic acid |
| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 2-Ethoxy-5-(trimethylsilyl)benzylamine |
Note: The reactions presented in this table are predicted based on the known reactivity of aryl iodides in halogen-metal exchange reactions and have not been empirically validated for this compound.
Reactivity of the Ethoxy Group
The ethoxy group in this compound is an ether linkage and can undergo reactions typical of aryl alkyl ethers.
Ether Cleavage Reactions
The cleavage of the ethoxy group can be achieved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack.
General Reaction Scheme for Ether Cleavage: this compound + HX → 2-Hydroxy-5-iodobenzylamine + CH₃CH₂X (where X = Br, I)
The reaction conditions and the specific acid used will determine the efficiency of the cleavage.
Table 2: Predicted Products of Ether Cleavage Reactions
| Reagent | Conditions | Major Organic Products |
| Hydrobromic acid (HBr) | Reflux | 2-Hydroxy-5-iodobenzylamine, Ethyl bromide |
| Hydroiodic acid (HI) | Reflux | 2-Hydroxy-5-iodobenzylamine, Ethyl iodide |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 2-Hydroxy-5-iodobenzylamine, Ethyl bromide |
Note: The reactions presented in this table are based on general principles of aryl alkyl ether cleavage and have not been specifically reported for this compound.
Modifications and Functionalization of the Alkyl Chain
Direct modification of the ethyl chain of the ethoxy group without cleaving the ether bond is generally not a common transformation under standard laboratory conditions. The C-H bonds of the ethyl group are relatively inert. However, specific enzymatic or microbial systems could potentially hydroxylate the alkyl chain. Furthermore, radical-based reactions could theoretically lead to functionalization, but these methods often lack selectivity.
More synthetically viable approaches to modify the alkoxy group would typically involve the cleavage of the ether to the corresponding phenol, followed by re-alkylation with a functionalized alkyl halide. For instance, the resulting 2-hydroxy-5-iodobenzylamine could be reacted with a variety of electrophiles to introduce different alkyl chains.
Applications of 2 Ethoxy 5 Iodobenzylamine in Advanced Organic Synthesis
Role as a Precursor for Complex Aromatic and Heterocyclic Compounds
The presence of an iodo group on the aromatic ring of 2-Ethoxy-5-iodobenzylamine makes it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to the assembly of intricate aromatic and heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials.
Notably, the iodo substituent is a highly effective leaving group in palladium-catalyzed cross-coupling reactions. This includes well-established methodologies such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Through these reactions, the iodine atom can be readily replaced with a wide array of functional groups, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties. This versatility allows for the systematic elaboration of the benzylamine (B48309) core, leading to the generation of diverse libraries of complex molecules.
For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl ring at the 5-position, creating a biaryl structure. Similarly, a Sonogashira coupling would enable the installation of an alkyne, a valuable functional group for further transformations or for its electronic properties. The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, linking another amine or a related nitrogen-containing group to the aromatic ring.
The inherent reactivity of the iodo group, combined with the directing effects of the ethoxy and aminomethyl substituents, provides a powerful platform for the regioselective synthesis of highly substituted aromatic compounds. Furthermore, the aminomethyl group can be a key participant in subsequent cyclization reactions to form a variety of heterocyclic ring systems. For example, it can act as a nucleophile in intramolecular reactions to construct nitrogen-containing heterocycles such as isoquinolines, quinazolines, or benzodiazepines, which are privileged scaffolds in medicinal chemistry.
Utilization in Directed Functionalization Strategies
The aminomethyl and ethoxy groups of this compound can serve as directing groups in ortho-lithiation or related metalation reactions. In this strategy, a strong base, typically an organolithium reagent, is used to deprotonate a specific C-H bond on the aromatic ring. The choice of which proton is removed is controlled by the coordinating ability of the directing group.
In the case of this compound, the aminomethyl group is a potent directing group. The nitrogen atom can coordinate to the lithium cation of the organolithium reagent, bringing the base into close proximity to one of the adjacent C-H bonds. This directed ortho-metalation (DoM) strategy allows for the selective functionalization of the position ortho to the aminomethyl group. Following deprotonation, the resulting aryllithium species can be trapped with a wide range of electrophiles, introducing new substituents with high regioselectivity.
This approach offers a complementary strategy to the cross-coupling reactions described earlier. While the iodo group provides a handle for functionalization at the 5-position, directed metalation allows for the precise modification of other positions on the aromatic ring. This dual reactivity significantly enhances the synthetic utility of this compound, enabling the synthesis of polysubstituted aromatic compounds that would be challenging to access through other means.
Development of Novel Synthetic Methodologies Employing this compound as a Key Synthon
The unique combination of functional groups in this compound has inspired the development of novel synthetic methodologies where it serves as a key starting material. The interplay between the reactive sites allows for the design of elegant and efficient reaction cascades and multi-component reactions.
For example, a synthetic sequence could begin with a palladium-catalyzed cross-coupling reaction at the iodo position, followed by a transformation of the aminomethyl group, and concluding with a cyclization reaction to form a complex heterocyclic product. The specific order and choice of reactions can be tailored to achieve a desired molecular target.
The development of such methodologies is a key area of research in organic synthesis, as it allows for the rapid and efficient construction of molecular complexity from readily available starting materials. The use of this compound as a versatile synthon in these new methods highlights its importance in advancing the field of organic chemistry.
Contributions to Catalysis and Ligand Design through Derivatives
While this compound itself is not typically used as a catalyst or ligand, it serves as a valuable precursor for the synthesis of more complex molecules that can function in these roles. The aminomethyl group is a common feature in many types of ligands used in transition metal catalysis.
Through chemical modification, the aminomethyl group of this compound can be incorporated into larger, more elaborate ligand frameworks. For example, it can be acylated, alkylated, or used as a building block in the synthesis of multidentate ligands that can coordinate to a metal center through multiple atoms.
The substituents on the aromatic ring, including the ethoxy group and any new groups introduced via cross-coupling or directed metalation, can be used to fine-tune the steric and electronic properties of the resulting ligand. This ability to systematically modify the ligand structure is crucial for optimizing the performance of a catalyst in a specific chemical transformation. By providing access to a wide range of structurally diverse derivatives, this compound indirectly contributes to the development of new and improved catalytic systems.
Theoretical and Computational Chemistry of 2 Ethoxy 5 Iodobenzylamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 2-Ethoxy-5-iodobenzylamine. These calculations provide a detailed picture of the electron distribution and bonding within the molecule.
Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amino group, while the LUMO may be distributed over the aromatic system and the carbon-iodine bond.
Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and the electrophilicity index, offer quantitative measures of the molecule's reactivity. The electrostatic potential surface, another important output, visually represents the charge distribution and is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the electronegative iodine and oxygen atoms, along with the nitrogen atom, are expected to be regions of negative electrostatic potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: These values are hypothetical and serve as representative examples of what would be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory.)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Chemical Potential (μ) | -3.35 eV |
| Chemical Hardness (η) | 2.45 eV |
| Electrophilicity Index (ω) | 2.28 eV |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent). These simulations can reveal the preferred dihedral angles of the side chains and the barriers to rotation between different conformations. For this compound, MD simulations could illustrate how the bulky iodine atom and the ethoxy group sterically influence the preferred orientation of the aminomethyl group.
Table 2: Key Dihedral Angles in the Lowest Energy Conformer of this compound (Illustrative) (Note: These values are hypothetical and represent plausible results from conformational analysis.)
| Dihedral Angle | Description | Value (degrees) |
| C1-C2-O-C(ethyl) | Orientation of the ethoxy group | 178.5 |
| C6-C1-C(benzyl)-N | Orientation of the aminomethyl group | 88.9 |
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity as a nucleophile, for instance, in reactions involving the amino group. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products.
For example, the reaction of this compound with an electrophile would likely proceed via a transition state where a new bond is forming between the nitrogen atom and the electrophile. The activation energy for this reaction, which can be calculated as the energy difference between the reactants and the transition state, determines the reaction rate. Isotope effect calculations can also be performed to further probe the reaction mechanism. Mechanistic studies on related benzylamines have provided insights into their roles in various chemical transformations. nih.gov
Computational Studies on Intermolecular Interactions and Packing Arrangements
In the solid state, molecules of this compound will arrange themselves in a specific crystal lattice. Computational methods can be used to predict the most stable crystal packing arrangements. The nature and strength of the intermolecular interactions between molecules dictate the final crystal structure.
Energy framework calculations can further decompose the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components, offering a deeper understanding of the forces driving the crystal packing.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HI gas).
- Waste Disposal : Collect iodine-containing waste separately for neutralization with sodium thiosulfate .
How can computational tools aid in predicting the stability of this compound under varying pH conditions?
Advanced Research Question
- pKa Prediction : Software like MarvinSketch estimates amine and ether group pKa values to model protonation states.
- Hydrolysis Simulations : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) identify vulnerable bonds (e.g., ether cleavage at low pH).
- Degradation Pathways : Density Functional Theory (DFT) calculates activation energies for hydrolysis or iodination reversal, guiding storage conditions (e.g., pH 6–8 buffers) .
What are the best practices for resolving contradictory crystallography data for this compound complexes?
Advanced Research Question
- High-Resolution X-ray Diffraction : Collect data at synchrotron facilities to resolve heavy-atom (iodine) positions.
- Twinned Crystals : Use PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C-I⋯π contacts) to validate packing models .
How can researchers design robust kinetic studies for this compound’s reactions with nucleophiles?
Advanced Research Question
- Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., SN2 at the benzylamine group) in real-time.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution kinetics via NMR.
- Eyring Plot Analysis : Determine activation parameters (ΔH‡, ΔS‡) to differentiate between concerted and stepwise mechanisms .
What methodologies validate the purity of this compound in multi-step syntheses?
Basic Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
